(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
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Overview
Description
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioimaging and Photophysics
A water-soluble fluorene derivative has been investigated for its linear photophysical characteristics and two-photon absorption properties, highlighting its potential in bioimaging, particularly for integrin imaging. This derivative shows high fluorescence quantum yield and strong aggregation in water, with its two-photon absorptivity being significantly higher in aqueous solutions. The compound, when conjugated with cyclic peptides, demonstrated high selectivity for αvβ3 integrins, making it an attractive probe for integrin imaging in biological research (Morales et al., 2010).
Organic Synthesis
The compound has been utilized in the synthesis of various organic molecules, including enantiomerically pure and compatibly protected diaminobutyric acids. These acids, with Fmoc protected α-amino groups, are crucial intermediates in peptide synthesis and can be prepared in significant amounts from natural amino acids via a series of reactions including the Mitsunobu reaction (Schmidt et al., 1992).
Material Science
In material science, a new intermediate monomer allowing the easy synthesis of water-soluble carboxylated polyfluorenes has been developed. These polymers have been studied for their fluorescence quenching by cationic quenchers and proteins, showing potential applications in sensor technologies and bioanalytical assays. The polymer demonstrated improved quenching efficiencies and selectivity towards proteins, compared to other carboxylated conjugated polymers (Zhang et al., 2008).
Properties
CAS No. |
220497-62-1 |
---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21H,2-4,9-10,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
InChI Key |
SBOTWJVRDSBCQO-DEOSSOPVSA-N |
Isomeric SMILES |
C[C@](C1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C1CCCCC1)(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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